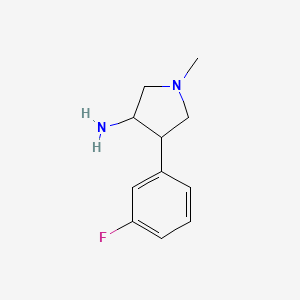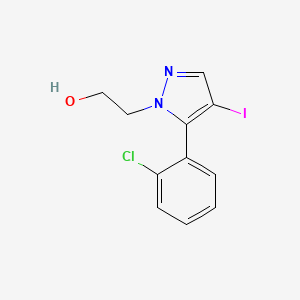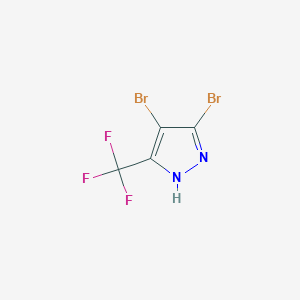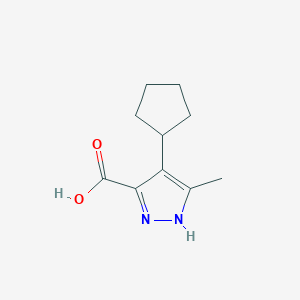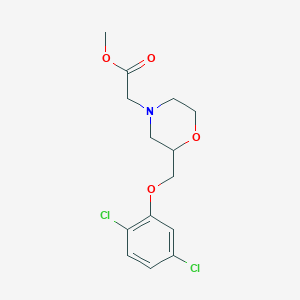
Methyl2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate is a chemical compound with the molecular formula C13H15Cl2NO4 and a molecular weight of 334.2 g/mol . It is known for its high purity and versatility in various applications, making it a valuable compound in scientific research and industrial processes .
Métodos De Preparación
The synthesis of Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate typically involves the reaction of 2,5-dichlorophenol with morpholine and methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity .
Análisis De Reacciones Químicas
Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparación Con Compuestos Similares
Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate can be compared with similar compounds such as:
Methyl 2-(2-chlorophenyl)acetate: This compound has a similar structure but lacks the morpholino group, which can affect its reactivity and biological activity.
Methyl 2-(2,4-dichlorophenoxy)acetate: This compound has a similar phenoxy group but differs in the position of the chlorine atoms, which can influence its chemical properties and applications.
The unique combination of the morpholino group and the 2,5-dichlorophenoxy group in Methyl 2-(2-((2,5-dichlorophenoxy)methyl)morpholino)acetate contributes to its distinct reactivity and versatility in various applications .
Propiedades
Fórmula molecular |
C14H17Cl2NO4 |
|---|---|
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
methyl 2-[2-[(2,5-dichlorophenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C14H17Cl2NO4/c1-19-14(18)8-17-4-5-20-11(7-17)9-21-13-6-10(15)2-3-12(13)16/h2-3,6,11H,4-5,7-9H2,1H3 |
Clave InChI |
IDVHQGIIZFKGNC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1CCOC(C1)COC2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxybenzo[b]thiophen-3-amine](/img/structure/B11779612.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde](/img/structure/B11779619.png)
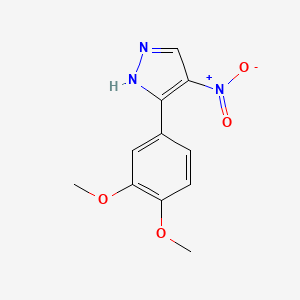
![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11779623.png)
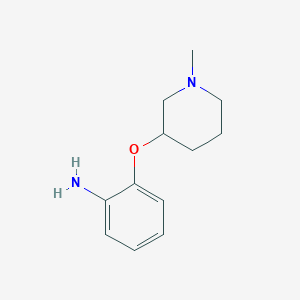

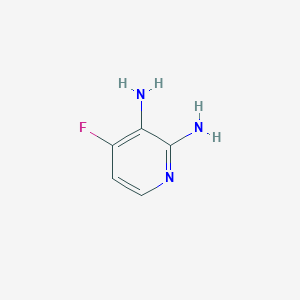
![2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11779651.png)

